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Compound of Interest

Compound Name: 4-Pentylphenol

Cat. No.: B079272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 4-Pentylphenol, a
valuable intermediate in various chemical syntheses. By examining its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate and

confirm its molecular structure. This document is intended to serve as a comprehensive

reference for researchers and professionals involved in the characterization of organic

molecules.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry of 4-Pentylphenol.

Table 1: ¹H NMR Spectral Data of 4-Pentylphenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.05 d 2H Ar-H (ortho to -OH)

~6.75 d 2H Ar-H (meta to -OH)

~4.8 (variable) s (broad) 1H Ar-OH

~2.50 t 2H Ar-CH₂-

~1.55 m 2H Ar-CH₂-CH₂-

~1.30 m 4H -(CH₂)₂-

~0.88 t 3H -CH₃

Note: Predicted data based on typical values for 4-alkylphenols.

Table 2: ¹³C NMR Spectral Data of 4-Pentylphenol
Chemical Shift (δ) ppm Assignment

~153.6 C-OH

~130.3 C-alkyl

~129.3 Ar-CH (meta to -OH)

~115.0 Ar-CH (ortho to -OH)

~35.0 Ar-CH₂-

~31.5 Ar-CH₂-CH₂-

~22.5 -CH₂-CH₃

~14.0 -CH₃

Note: Predicted data based on typical values for 4-alkylphenols.

Table 3: Key IR Absorption Bands for 4-Pentylphenol
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3020 Medium Aromatic C-H stretch

~2955, 2928, 2857 Strong Aliphatic C-H stretch

~1615, 1515 Strong Aromatic C=C stretch

~1230 Strong C-O stretch (phenol)

~825 Strong
para-disubstituted C-H bend

(out-of-plane)

Note: Data is interpreted from the NIST IR spectrum of 4-Pentylphenol.

Table 4: Mass Spectrometry Data for 4-Pentylphenol
m/z Relative Intensity Assignment

164 High [M]⁺ (Molecular Ion)

107 Base Peak
[M - C₄H₉]⁺ (Benzylic

cleavage)

Note: Data is based on typical electron ionization mass spectra of 4-alkylphenols.[1]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 4-Pentylphenol are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:
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Weigh approximately 10-20 mg of 4-Pentylphenol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

Integrate the peaks to determine the relative number of protons for each signal.

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to determine the

connectivity of protons.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon

atom.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance

of the ¹³C isotope.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 4-Pentylphenol.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent

(e.g., isopropanol) and allowing it to dry completely.

Place a small drop of liquid 4-Pentylphenol directly onto the center of the ATR crystal. If the

sample is a low-melting solid, it can be gently melted before application.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

The final spectrum is usually presented in terms of percent transmittance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Pentylphenol.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation:

Prepare a dilute solution of 4-Pentylphenol (e.g., 1 mg/mL) in a volatile organic solvent such

as dichloromethane or methanol.
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GC-MS Analysis:

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g.,

helium) through a capillary column (e.g., a nonpolar DB-5ms column). A temperature

program is used to separate the analyte from any impurities.

Ionization: As 4-Pentylphenol elutes from the GC column, it enters the ion source of the

mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating

ions.

Mass Analysis: The resulting molecular ion and fragment ions are accelerated and separated

by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualization of Spectroscopic Interpretation
The following diagrams illustrate the logical flow of information derived from each spectroscopic

technique to elucidate the structure of 4-Pentylphenol.
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Spectroscopic Data Interpretation Workflow for 4-Pentylphenol
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Caption: Workflow of Spectroscopic Data Interpretation.
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General Experimental Workflow for Spectroscopic Analysis

4-Pentylphenol Sample
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Caption: Experimental Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Interpretation for 4-Pentylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079272#spectroscopic-data-interpretation-for-4-
pentylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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